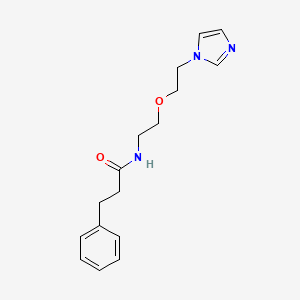

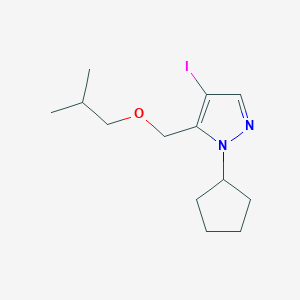

![molecular formula C27H25N3 B2862988 1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-33-9](/img/structure/B2862988.png)

1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, also known as DMXAA, is a small molecule that has been extensively studied for its potential therapeutic applications. DMXAA was initially developed as an anti-cancer agent and has been shown to have potent anti-tumor activity in preclinical studies. In addition, DMXAA has been investigated for its potential use in the treatment of viral infections, inflammatory diseases, and as a radiosensitizer.

Scientific Research Applications

Synthesis and Cytotoxic Activity

One study focuses on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting the cytotoxic activity of these compounds against various cancer cell lines. The study demonstrates the potential of these compounds as potent cytotoxins, with some derivatives showing significant activity in vivo against colon tumors in mice (Deady et al., 2003).

Synthesis of Pyrazoloquinoline Derivatives

Another research outlines the synthesis of pyrazolo[3,4-c]quinoline derivatives, providing insights into the chemical reactions and conditions required to obtain these compounds. This synthesis pathway contributes to the broader understanding of heterocyclic chemistry and the development of new materials (Nagarajan & Shah, 1992).

Optical Absorption Measurements and Quantum-Chemical Simulations

A study presenting the results of experimental studies and quantum chemical simulations on a new synthesized pyrazolo[3,4-b]quinoline derivatives showcases the impact of structural modifications on their optical properties. These findings are relevant for the design of materials with specific optical characteristics, useful in various technological applications (Koścień et al., 2003).

Photophysics and Molecular Logic Switches

Research into the photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline explores their solvatochromism, acidochromism, and potential as molecular logic switches. This study offers insights into how these compounds can be utilized in the development of new fluorescent materials and sensors (Uchacz et al., 2016).

Novel Silver Complexes and Chemotherapeutic Tools

A recent study investigates novel silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands, targeting Thioredoxin Reductase (TrxR) for small-cell lung carcinoma (SCLC) management. This research highlights the potential of these complexes as promising chemotherapeutic tools (Pellei et al., 2023).

properties

IUPAC Name |

1,3-bis(3,4-dimethylphenyl)-8-methylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3/c1-16-6-11-25-23(12-16)27-24(15-28-25)26(21-9-7-17(2)19(4)13-21)29-30(27)22-10-8-18(3)20(5)14-22/h6-15H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAORZBGJCZZGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=C(C=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

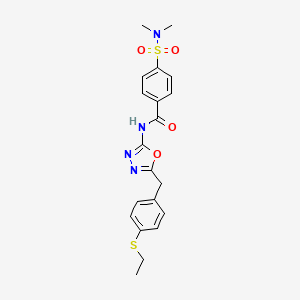

![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2862907.png)

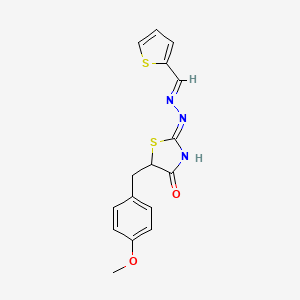

![2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2862910.png)

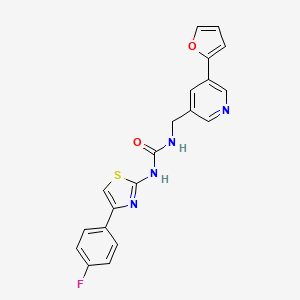

![N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide](/img/structure/B2862911.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2862917.png)

![6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride](/img/structure/B2862924.png)

![2-(4-Formylphenoxy)acetic acid [2-(4-methylanilino)-4-thiazolyl]methyl ester](/img/structure/B2862927.png)